BTD-1

BET inhibition BRD4 binding bromodomain selectivity

CRITICAL ID CHECK: 'BTD-1' is ambiguous. This page is for the TRPC5 activator BTD (CAS 896684-04-1, MW 459.6, C24H33N3O4S). Two other 'BTD-1' entities exist: an antimicrobial θ-defensin peptide (DRAMP03208, ~2077 Da) and a fermented soybean extract—neither engages BET bromodomains. Before ordering, demand CAS 896684-04-1 and ≥98% HPLC purity documentation. Use for TRPC5/TRPC1/TRPC4 electrophysiology, calcium imaging, and neurodegenerative disease models. EC50 = 1.4 μM, >14.5-fold selective over TRPM8. No BET inhibition activity.

Molecular Formula
Molecular Weight
Cat. No. B1577685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTD-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTD-1 Compound Identification: Chemical Identity and Procurement-Relevant Baseline


The designation 'BTD-1' requires careful disambiguation in procurement contexts, as this identifier is applied to three chemically and functionally distinct entities in scientific literature: (1) BTD-1 as a θ-defensin antimicrobial peptide (18-amino-acid cyclic peptide isolated from baboon leukocytes, sequence RCVCTRGFCRCVCRRGVC) with activity against Gram-positive and Gram-negative bacteria and fungi [1]; (2) BTD-1 as a fermented soybean extract derived from Bacillus subtilis MORI fermentation, investigated in metabolic disorder models [2]; (3) BTD (distinct compound, CAS 896684-04-1) as a selective TRPC5 channel activator, frequently conflated with 'BTD-1' in vendor catalogs despite different molecular identity . The core finding: none of these entities are BET bromodomain inhibitors, nor do they exhibit BRD2/BRD3/BRD4/BRDT binding activity. The θ-defensin BTD-1 is an antimicrobial peptide with membrane-targeting mechanism, while the fermented extract BTD-1 is a complex mixture containing 1-deoxynojirimycin with glucose-lowering effects.

BTD-1 Procurement Risk: Why Chemical Identity Ambiguity Prevents Generic Interchange


Substitution of 'BTD-1' across vendors or research contexts without molecular identity verification carries substantial experimental risk. The θ-defensin peptide (DRAMP03208, ~2077 Da) and the TRPC5 activator BTD (CAS 896684-04-1, 459 Da) differ completely in molecular target, mechanism, and physicochemical properties [1]. Purchasing the incorrect entity would yield either antimicrobial peptide activity (membrane disruption) or TRP channel activation—neither of which engages BET bromodomain pathways [2]. Furthermore, the fermented soybean extract 'BTD-1' is an undefined natural product mixture lacking precise compositional characterization, making it unsuitable for mechanistic studies requiring defined small-molecule intervention [3]. The absence of any BTD-1 entity with documented BET bromodomain inhibition means no direct comparators (e.g., JQ1, I-BET762, OTX015) can be quantitatively benchmarked against this compound class.

BTD-1 Quantitative Differentiation Evidence: Critical Data Gap Assessment


Evidence Gap: No BET Bromodomain Binding Affinity Data for Any BTD-1 Entity

No quantitative binding affinity data (IC50, Kd, Ki, or thermal shift ΔTm) exists for any BTD-1 entity against BRD2, BRD3, BRD4, or BRDT bromodomains. Searches of AlphaScreen assay datasets, BRD4-BD1/BD2 inhibition panels, and published BET inhibitor characterization studies reveal zero entries for BTD-1. In a representative BRD4/BRDT inhibition panel (Table 5, PMC7936271), positive control JQ1 exhibited BRD4-BD1 IC50 = 60 nM and BRDT-BD1 IC50 = 85 nM, while related benzothiadiazine derivatives (e.g., CDD-1302) showed BRDT-BD2 IC50 = 8 nM [1]. No BTD-1 compound appears in this or analogous comparative datasets. This absence precludes any head-to-head quantitative comparison with established BET inhibitors (JQ1, I-BET762, OTX015, CPI-0610, ABBV-075) [2].

BET inhibition BRD4 binding bromodomain selectivity

θ-Defensin BTD-1: Antimicrobial Activity with No BET Relevance

The θ-defensin BTD-1 (sequence RCVCTRGFCRCVCRRGVC, 18 residues, cyclic, 2077.57 Da) exhibits antimicrobial activity via membrane permeabilization, not BET bromodomain engagement. Minimum inhibitory concentration (MIC) values are species-dependent, but no selectivity ratio against BET proteins can be computed because the compound does not bind bromodomains [1]. In baboon leukocyte-derived θ-defensin characterization, BTD-1 showed activity against S. aureus 502a, E. coli ML35, and C. albicans 16820 [2]. This mechanism is orthogonal to BET inhibitor pharmacology, which operates via competitive displacement of acetylated lysine recognition motifs in nuclear chromatin complexes [3].

antimicrobial peptide θ-defensin membrane disruption

Fermented Soybean Extract BTD-1: Metabolic Effects with Undefined Composition

The 'BTD-1' fermented soybean extract from Bacillus subtilis MORI fermentation contains 1-deoxynojirimycin (α-glucosidase inhibitor) and other undefined components. In streptozotocin-induced diabetic rats, oral administration at 500-1000 mg/kg/day significantly reduced plasma glucose levels and increased insulin levels [1]. In high-fat diet-induced obese C57BL/6J mice, BTD-1 reduced body weight and regulated hepatic lipid content [2]. This entity is a complex natural product mixture, not a defined small molecule, and has no characterized BET bromodomain interaction [3].

fermented soybean antidiabetic Bacillus subtilis MORI

BTD TRPC5 Activator: Channel Pharmacology Distinct from BET Inhibition

BTD (CAS 896684-04-1, molecular weight 459.22 Da), often mislabeled as 'BTD-1' in vendor catalogs, is a selective TRPC5 channel activator with EC50 = 1.4 μM in calcium influx assays and 1.3 μM in whole-cell patch clamp electrophysiology . It displays >14.5-fold selectivity for TRPC5 over TRPM8 (EC50 = 20.6 μM) and also activates TRPC1:5 and TRPC4:5 heteromeric channels [1]. This compound is a benzothiadiazine dioxide derivative with no structural relationship to acetyl-lysine mimetic BET inhibitors. While benzothiadiazine scaffolds have yielded BET inhibitors (e.g., CDD-1102 with BRDT-BD2 IC50 = 7 nM), BTD's substitution pattern and molecular target are entirely divergent [2].

TRPC5 activator ion channel calcium signaling

BTD-1 Application Scenarios: Condition-Specific Procurement Guidance


θ-Defensin BTD-1: Antimicrobial Peptide Research in Bacterial and Fungal Pathogenesis

The θ-defensin BTD-1 (sequence RCVCTRGFCRCVCRRGVC, DRAMP03208) is appropriate for studies of macrocyclic antimicrobial peptide structure-activity relationships, particularly against Gram-positive (S. aureus 502a), Gram-negative (E. coli ML35), and fungal (C. albicans 16820) pathogens [1]. Its cyclic 18-amino-acid structure and membrane-disrupting mechanism provide a comparator for other defensin isoforms (BTD-2 through BTD-10) and synthetic analogs [2]. Procurement should verify sequence identity and purity (>95% HPLC) from peptide synthesis vendors. This entity has no relevance to BET bromodomain biology or chromatin modulation studies.

Fermented Soybean Extract BTD-1: Metabolic Disorder Research in Rodent Models

The Bacillus subtilis MORI-fermented soybean extract designated 'BTD-1' has demonstrated glucose-lowering and anti-obesity effects in streptozotocin-induced diabetic rats and high-fat diet-induced obese mice at oral doses of 500-1000 mg/kg/day [1]. It may be suitable for nutraceutical research investigating α-glucosidase inhibition (via 1-deoxynojirimycin content) and antioxidant enzyme modulation [2]. However, as an undefined complex mixture, this material is unsuitable for target-based drug discovery, mechanistic biochemistry, or BET inhibition studies requiring defined small-molecule interventions.

BTD (CAS 896684-04-1): TRPC5 Channel Pharmacology and Calcium Signaling Research

BTD (frequently vendor-labeled as 'BTD-1') is a selective TRPC5 activator with EC50 = 1.4 μM (calcium influx) and >14.5-fold selectivity over TRPM8 [1]. Applications include electrophysiological characterization of TRPC5-mediated currents, calcium imaging studies of TRPC5/TRPC1/TRPC4 heteromeric channels, and investigation of TRPC5 in neurodegenerative disease models [2]. Procurement should verify CAS 896684-04-1, molecular formula C24H33N3O4S, and purity ≥98% (HPLC) . This compound has no BET bromodomain activity and cannot substitute for JQ1, I-BET762, or related inhibitors in chromatin biology applications.

Critical Procurement Warning: Verify Identity Before Ordering BTD-1

Given the ambiguous designation 'BTD-1' across vendor catalogs, researchers must verify the intended molecular entity before procurement. Request the following documentation: (1) CAS registry number (896684-04-1 for TRPC5 activator BTD; none assigned for θ-defensin BTD-1 peptide); (2) amino acid sequence (RCVCTRGFCRCVCRRGVC for θ-defensin); (3) molecular formula and weight (C80H141N33O20S6, 2077.57 Da for θ-defensin; C24H33N3O4S, 459.22 Da for BTD). Absent such verification, the risk of receiving an incorrect compound with entirely different target pharmacology approaches 100% when ordering from vendors that do not explicitly disambiguate these entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for BTD-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.